methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-11(15)9(12)5-7-6-14-10-8(7)3-2-4-13-10/h2-4,6,9H,5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLIVUIACOOOGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization to introduce the amino and ester groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a hydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a dihydropyridine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the pyrrolo[2,3-b]pyridine ring.
Scientific Research Applications
Pharmacological Applications
- mTOR Inhibition : Recent studies have highlighted the compound's potential as an inhibitor of the mammalian target of rapamycin (mTOR), a crucial regulator in cell growth and metabolism. In a virtual screening study, derivatives of this compound exhibited promising potency against mTOR, suggesting its utility in developing targeted therapies for conditions like hepatocellular carcinoma (HCC) .
- CXCR4 Modulation : The compound has been investigated for its ability to modulate the C-X-C chemokine receptor type 4 (CXCR4), which is implicated in various diseases including cancer and HIV infection. Research has indicated that modifications to the pyrrolo[2,3-b]pyridine structure can enhance selectivity and efficacy as CXCR4 modulators .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective properties. For instance, studies on related pyrrolidine derivatives have shown promise in protecting neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases .
Synthetic Pathways
The synthesis of methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves several key steps:
- Formation of Pyrrole Derivatives : Initial reactions often involve the formation of pyrrole or pyridine scaffolds through cyclization reactions with appropriate precursors.
- Alkylation Reactions : Alkylation with methyl esters or other alkylating agents can introduce the propanoate group, leading to the final structure.
- Purification and Characterization : Following synthesis, compounds are purified using techniques such as column chromatography and characterized by NMR spectroscopy and mass spectrometry to confirm their structures .
Case Study 1: mTOR Inhibitors
A study published in Nature explored a series of mTOR inhibitors derived from this compound. The research demonstrated that specific modifications to the core structure significantly increased potency against mTOR while reducing off-target effects. This work lays a foundation for developing new cancer therapies that exploit mTOR pathways .
Case Study 2: CXCR4 Targeting
In another investigation, researchers synthesized various analogs based on this compound to assess their effects on CXCR4 modulation. Results indicated that certain derivatives not only inhibited CXCR4 activity but also showed enhanced bioavailability and reduced toxicity profiles compared to existing treatments .
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the biological context and the specific target being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include derivatives with modified ester groups, substituted side chains, or alternative ionization states. Below is a comparative analysis:
Pharmacological Relevance
While direct pharmacological data for the methyl ester are unavailable, analogs like 7-azatryptophan () are studied for their role in modulating enzyme activity.
Research Findings and Gaps
- Structural Insights : The ethyl ester variant () demonstrates how alkyl chain length modulates physicochemical properties, a critical factor in drug design.
- Commercial Availability : The dihydrochloride salt () is marketed for research use, highlighting its utility as a stable intermediate.
- Data Limitations : Key parameters such as melting point, boiling point, and specific bioactivity data for the methyl ester remain uncharacterized in the provided evidence.
Biological Activity
Methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.24 g/mol
- CAS Number : 159911-75-8
Research indicates that this compound acts primarily as an inhibitor of Class I PI3-kinase enzymes, particularly the PI3Kα and PI3Kβ isoforms. This inhibition plays a crucial role in cellular signaling pathways related to growth and proliferation, making it a candidate for cancer treatment:
- Inhibition of Tumor Growth : Studies have shown that compounds within this class can significantly inhibit tumor cell proliferation through interference with the PI3K signaling pathway, which is often dysregulated in cancer cells .
Anticancer Properties
The compound has demonstrated notable antiproliferative effects against various cancer cell lines:
- Selectivity : It exhibits high selectivity against certain leukemia cell lines with GI50 values in the nanomolar range. For example, some derivatives have shown GI50 values as low as 0.5 nM against Jurkat leukemia cells, while solid tumor cells required higher concentrations (0.4–1.4 μM) for similar effects .
Apoptosis Induction
The compound induces apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Flow cytometry studies have indicated that treatment with this compound results in G2/M phase arrest.
- Mitochondrial Dysfunction : The induction of mitochondrial depolarization and generation of reactive oxygen species (ROS) has been observed, leading to the activation of caspases involved in the apoptotic pathway .
Study on Antiproliferative Activity
In a study evaluating various pyrroloquinoline derivatives, this compound was included among compounds that exhibited potent antiproliferative activity against human leukemia cell lines. The results highlighted its potential as a lead compound for further development in anticancer therapies .
In Vivo Efficacy
In vivo studies demonstrated that compounds similar to this compound could inhibit tumor growth significantly in animal models. For instance, a related compound showed an 83% reduction in tumor size in a syngeneic hepatocellular carcinoma model in Balb/c mice .
Summary of Findings
| Activity | Effect | Concentration (GI50) |
|---|---|---|
| Antiproliferative | High selectivity against leukemia | 0.5–10 nM |
| Apoptosis Induction | Mitochondrial depolarization | N/A |
| Cell Cycle Arrest | G2/M phase arrest | N/A |
| In Vivo Tumor Growth Inhibition | Significant reduction in tumor size | 83% inhibition |
Q & A
Basic: What are the standard synthetic routes for preparing methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate?
Methodological Answer:
The synthesis typically involves condensation or cyclization strategies. For example:
- Cyclocondensation : Reacting a pyrrolopyridine precursor with a β-amino ester derivative under acidic or basic conditions. describes a related approach using N-methyl-pyrrole-2-carboxaldehyde and ethyl cyanoacetate to form a pyrrole derivative .
- Protection-Deprotection : Amino groups may be protected (e.g., with Boc groups) during synthesis to avoid side reactions. Post-synthesis, deprotection is achieved via acidic hydrolysis (e.g., TFA) .
- Purification : Recrystallization from methanol or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is commonly used to isolate the product .
Advanced: How can regioselectivity challenges in functionalizing the pyrrolo[2,3-b]pyridine core be addressed?
Methodological Answer:
Regioselectivity is influenced by:
- Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) at specific positions to direct electrophilic substitution. highlights regioselective bromination at the 5-position of 7-azaindole derivatives using NBS in DMF .
- Catalytic Strategies : Transition-metal catalysts (e.g., Pd) enable selective cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids to modify the pyridine ring .
- Steric Effects : Bulky substituents on the pyrrolo[2,3-b]pyridine ring can block undesired reaction sites .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone structure and substituent positions. For example, reports δ ~7.5 ppm for pyrrolopyridine protons and δ ~3.7 ppm for methyl ester groups .
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) to verify molecular weight (expected [M+H]⁺: ~237.1 Da) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in for related structures .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use chiral catalysts (e.g., L-proline) in asymmetric synthesis to induce stereoselectivity .
- Chiral HPLC : Post-synthesis analysis with a chiral column (e.g., Chiralpak IA, 250 mm × 4.6 mm, 5 µm) and hexane/isopropanol mobile phase to separate enantiomers .
- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental CD spectra with computational predictions .
Basic: What are the primary research applications of this compound?
Methodological Answer:
- Kinase Inhibition Studies : Acts as a scaffold for kinase inhibitors (e.g., GSK-3β inhibitors). reports IC₅₀ values in the µM range for related azaindolylmaleimide derivatives .
- Amino Acid Analogs : Functions as a 7-azatryptophan analog for studying protein folding or enzyme-substrate interactions .
Advanced: How do structural modifications impact biological activity in kinase assays?
Methodological Answer:
Modifications at key positions alter activity:
-
Pyridine Ring Substitution : Fluorine at the 6-position (e.g., 6-fluoro-pyridine) enhances binding to ATP pockets, as seen in .
-
Ester vs. Carboxylic Acid : Methyl ester improves cell permeability, while hydrolysis to the free acid enhances target engagement .
-
SAR Table :
Modification Biological Activity (IC₅₀) Reference 3-Bromo substitution 2.4 µM (GSK-3β) 5-Chloro substitution 4.3 µM (CDK2)
Basic: How can researchers address low yields in the final esterification step?
Methodological Answer:
- Reagent Optimization : Use DCC/DMAP coupling for esterification instead of Fischer esterification to reduce side products .
- Solvent Choice : Perform reactions in anhydrous THF or DMF to minimize hydrolysis .
- Temperature Control : Maintain temperatures below 0°C during acid chloride formation to prevent decomposition .
Advanced: What strategies resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Dynamic Exchange NMR : Identify tautomeric forms (e.g., NH tautomerism in pyrrolopyridine) by variable-temperature NMR .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify NMR signal assignment .
- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to related azaindoles) .
- Ventilation : Work in a fume hood to avoid inhalation of fine powders .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from ester hydrolysis) with bicarbonate before disposal .
Advanced: How can computational modeling guide the design of derivatives with improved potency?
Methodological Answer:
- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding poses in kinase active sites .
- MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
